molecular formula C6H6BrP B14639001 (4-Bromophenyl)phosphane CAS No. 53772-55-7

(4-Bromophenyl)phosphane

Cat. No.: B14639001
CAS No.: 53772-55-7
M. Wt: 188.99 g/mol
InChI Key: BJTZIXNVSFTTHF-UHFFFAOYSA-N
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Description

(4-Bromophenyl)phosphane, also known as tristhis compound, is an organophosphorus compound with the chemical formula C18H12Br3P. It is characterized by the presence of three bromophenyl groups attached to a central phosphorus atom. This compound is a white crystalline solid and is primarily used as a ligand in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)phosphane typically involves the reaction of phosphorus trichloride with 4-bromophenylmagnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

PCl3+3C6H4BrMgBrP(C6H4Br)3+3MgClBrPCl_3 + 3C_6H_4BrMgBr \rightarrow P(C_6H_4Br)_3 + 3MgClBr PCl3​+3C6​H4​BrMgBr→P(C6​H4​Br)3​+3MgClBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)phosphane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Complexation: It forms stable complexes with transition metals, which are used in catalysis.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

    Complexation: Transition metal salts like palladium chloride.

Major Products:

Scientific Research Applications

(4-Bromophenyl)phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)phosphane primarily involves its role as a ligand. It coordinates with transition metals to form stable complexes, which can then participate in various catalytic cycles. The phosphorus atom donates electron density to the metal center, facilitating the activation of substrates and promoting chemical transformations. The bromine atoms can also participate in halogen bonding, influencing the reactivity and stability of the complexes.

Comparison with Similar Compounds

    Triphenylphosphine (PPh3): Similar structure but without bromine atoms.

    Tris(4-chlorophenyl)phosphane: Similar structure with chlorine instead of bromine.

    Tris(4-methylphenyl)phosphane: Similar structure with methyl groups instead of bromine.

Uniqueness: (4-Bromophenyl)phosphane is unique due to the presence of bromine atoms, which can participate in halogen bonding and influence the electronic properties of the compound. This makes it particularly useful in applications requiring specific electronic characteristics, such as in catalysis and material science[6][6].

Properties

IUPAC Name

(4-bromophenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrP/c7-5-1-3-6(8)4-2-5/h1-4H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTZIXNVSFTTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1P)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633628
Record name (4-Bromophenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53772-55-7
Record name (4-Bromophenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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